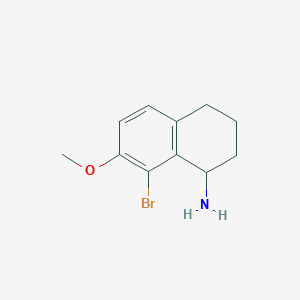![molecular formula C8H12N2O2 B13172786 5-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B13172786.png)
5-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione is a chemical compound with a unique structure that includes a pyrrolo[3,4-c]pyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione typically involves multiple steps. One common method includes the alkylation of pyrrolo[3,4-c]pyridine-1,3-dione with appropriate reagents to introduce the methyl group at the desired position . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like cesium carbonate (Cs2CO3) to facilitate the cyclization and condensation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like H2/Pd-C, and nucleophiles like NaH. The reaction conditions often involve specific temperatures, pressures, and solvents to optimize the yield and selectivity of the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
5-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential analgesic and sedative properties. It has shown activity in pain management tests and may serve as a lead compound for developing new pain relief medications.
Materials Science: The unique structure of this compound makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: It has been investigated for its potential effects on various biological pathways and targets, including enzyme inhibition and receptor modulation.
Mecanismo De Acción
The mechanism of action of 5-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
1H-pyrrolo[3,4-c]pyridine-1,3-dione: The parent compound without the methyl group.
tert-butyl octahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate: A derivative with a tert-butyl group and a carboxylate functional group.
Uniqueness
5-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This modification can enhance its potency and selectivity in certain applications compared to its analogs.
Propiedades
Fórmula molecular |
C8H12N2O2 |
|---|---|
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
5-methyl-4,6,7,7a-tetrahydro-3aH-pyrrolo[3,4-c]pyridine-1,3-dione |
InChI |
InChI=1S/C8H12N2O2/c1-10-3-2-5-6(4-10)8(12)9-7(5)11/h5-6H,2-4H2,1H3,(H,9,11,12) |
Clave InChI |
KISGTJKNXBSIBU-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC2C(C1)C(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


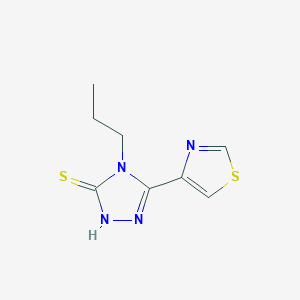
![5-[(2-Methylphenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B13172710.png)
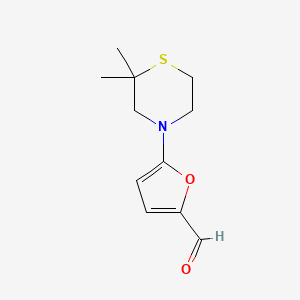
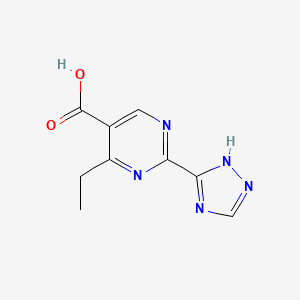
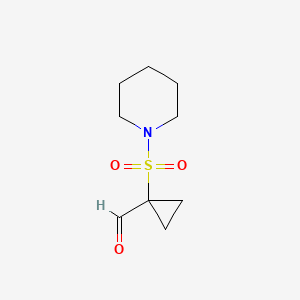
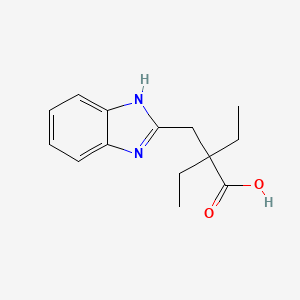
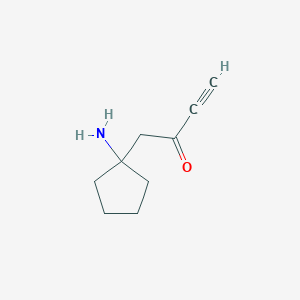
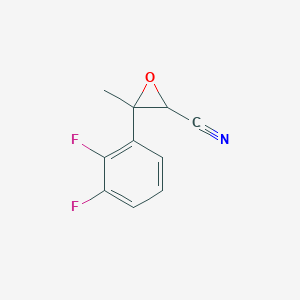
![3-{[(Pyridin-3-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13172759.png)

![5-Amino-1-[(benzyloxy)methyl]-6-methyl-1,2-dihydropyridin-2-one](/img/structure/B13172770.png)
![(1R)-2-Methyl-1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-1-amine](/img/structure/B13172773.png)
![1-[(Benzylamino)methyl]-4,4-difluorocyclohexan-1-ol](/img/structure/B13172787.png)
